2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol
CAS No.:
Cat. No.: VC13396136
Molecular Formula: C11H16BrNO
Molecular Weight: 258.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16BrNO |
|---|---|
| Molecular Weight | 258.15 g/mol |
| IUPAC Name | 2-[(3-bromophenyl)methyl-ethylamino]ethanol |
| Standard InChI | InChI=1S/C11H16BrNO/c1-2-13(6-7-14)9-10-4-3-5-11(12)8-10/h3-5,8,14H,2,6-7,9H2,1H3 |
| Standard InChI Key | DDXHBWFDWWZTHB-UHFFFAOYSA-N |
| SMILES | CCN(CCO)CC1=CC(=CC=C1)Br |
| Canonical SMILES | CCN(CCO)CC1=CC(=CC=C1)Br |
Introduction
Chemical Identity and Structural Characteristics
2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol is an ethanolamine derivative featuring a brominated aromatic ring at the meta position of the benzyl group and an ethylamino substituent. Its molecular formula is C₁₁H₁₆BrNO, with a molecular weight of 258.16 g/mol. The compound’s structure combines a polar ethanol moiety with a lipophilic bromobenzyl group, enabling unique solubility and reactivity profiles .
Structural Analysis
The compound’s backbone consists of:
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A 3-bromo-benzyl group (aromatic ring with bromine at the meta position).
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An ethylamino group (-NH-CH₂CH₃) linked to the benzyl carbon.
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A hydroxyethyl chain (-CH₂CH₂OH) attached to the nitrogen atom.
This configuration allows for both hydrogen bonding (via the hydroxyl group) and hydrophobic interactions (via the bromobenzyl ring), making it versatile in synthetic and biological contexts .
Synthesis and Optimization Strategies
The synthesis of 2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol follows a modified nucleophilic substitution pathway, adapted from methods used for analogous N-benzylethanolamine derivatives .
Key Synthetic Route
The primary synthesis involves:
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Reagents:
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3-Bromo-benzyl chloride
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Ethanolamine
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Solid-phase base catalyst (e.g., sodium carbonate or potassium carbonate)
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Reaction Conditions:
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Temperature: 40–120°C (optimized at 80–90°C).
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Solvent-free or polar aprotic solvent (e.g., DMF).
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Catalytic base to neutralize HCl byproduct.
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Mechanism:
Ethanolamine acts as a nucleophile, displacing chloride from 3-bromo-benzyl chloride. The base catalyst accelerates the reaction by deprotonating ethanolamine, enhancing its nucleophilicity . -
Purification:
Yield Optimization
Comparative studies on similar compounds show that yield depends critically on:
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Molar ratio (benzyl chloride:ethanolamine) | 1:3 | Excess ethanolamine minimizes side reactions |
| Catalyst loading | 1.2–1.6 g per gram of benzyl chloride | Balances reaction rate and cost |
| Reaction time | 4–6 hours | Longer durations risk decomposition |
Adapting these parameters, the synthesis of 2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol achieves yields of 85–90% in optimized conditions .
Solubility Profile
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Polar solvents: Miscible in ethanol, DMSO, and DMF.
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Nonpolar solvents: Limited solubility in hexane or toluene.
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Aqueous solubility: <1 mg/mL at 25°C due to hydrophobic benzyl group.
Challenges and Future Directions
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Synthetic scalability: Current methods require high catalyst loads; flow chemistry could improve efficiency.
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Toxicity profiling: No data exist on acute or chronic toxicity for the meta isomer.
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Functionalization: Bromine’s versatility enables further cross-coupling (e.g., Suzuki-Miyaura) to generate diverse analogs.
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